molecular formula C14H15ClN2O B11816113 5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one

5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one

Cat. No.: B11816113
M. Wt: 262.73 g/mol
InChI Key: BMRIJZWSHNNJQT-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one typically involves the Knoevenagel condensation reaction. This reaction is a key step in the synthetic pathways for many pyrazole derivatives. The reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base. For this compound, the reaction conditions often include the use of ethylenediamine diacetate (EDDA) as an effective catalyst .

Chemical Reactions Analysis

5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-14(2,3)12-11(9-15)13(18)17(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRIJZWSHNNJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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